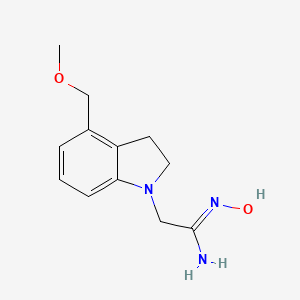
(Z)-N'-hydroxy-2-(4-(methoxymethyl)indolin-1-yl)acetimidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-N’-hydroxy-2-(4-(methoxymethyl)indolin-1-yl)acetimidamide is a synthetic compound that belongs to the class of indoline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, featuring an indoline core with a methoxymethyl group and a hydroxyacetimidamide moiety, makes it a subject of interest in medicinal chemistry and pharmaceutical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N’-hydroxy-2-(4-(methoxymethyl)indolin-1-yl)acetimidamide typically involves the following steps:
Formation of the Indoline Core: The indoline core can be synthesized through the cyclization of appropriate precursors, such as ortho-nitrobenzylamines, under reducing conditions.
Introduction of the Methoxymethyl Group: The methoxymethyl group can be introduced via alkylation reactions using methoxymethyl chloride in the presence of a base like sodium hydride.
Formation of the Hydroxyacetimidamide Moiety: The hydroxyacetimidamide group can be synthesized by reacting the indoline derivative with hydroxylamine hydrochloride and acetic anhydride under controlled conditions.
Industrial Production Methods
Industrial production of (Z)-N’-hydroxy-2-(4-(methoxymethyl)indolin-1-yl)acetimidamide may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes may be employed to enhance yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indoline core, leading to the formation of indole derivatives.
Reduction: Reduction reactions can target the imidamide moiety, converting it to corresponding amines.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Indole derivatives with various functional groups.
Reduction: Amines and related compounds.
Substitution: Derivatives with different substituents replacing the methoxymethyl group.
科学的研究の応用
(Z)-N’-hydroxy-2-(4-(methoxymethyl)indolin-1-yl)acetimidamide has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential neuroprotective effects and ability to modulate cellular pathways.
Medicine: Investigated for its potential therapeutic applications in treating conditions like ischemic stroke and neurodegenerative diseases.
Industry: Utilized in the development of pharmaceuticals and as a reference standard in analytical chemistry.
作用機序
The mechanism of action of (Z)-N’-hydroxy-2-(4-(meth
特性
分子式 |
C12H17N3O2 |
|---|---|
分子量 |
235.28 g/mol |
IUPAC名 |
N'-hydroxy-2-[4-(methoxymethyl)-2,3-dihydroindol-1-yl]ethanimidamide |
InChI |
InChI=1S/C12H17N3O2/c1-17-8-9-3-2-4-11-10(9)5-6-15(11)7-12(13)14-16/h2-4,16H,5-8H2,1H3,(H2,13,14) |
InChIキー |
BUFPFDQJGJDUME-UHFFFAOYSA-N |
異性体SMILES |
COCC1=C2CCN(C2=CC=C1)C/C(=N/O)/N |
正規SMILES |
COCC1=C2CCN(C2=CC=C1)CC(=NO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


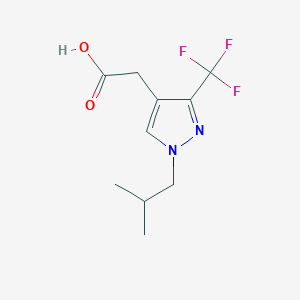
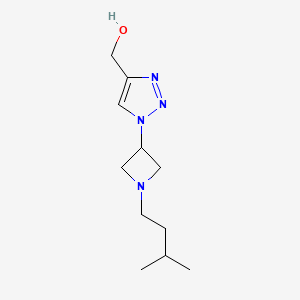

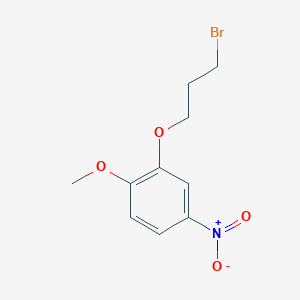

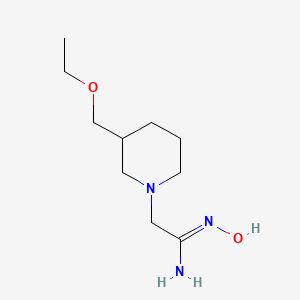
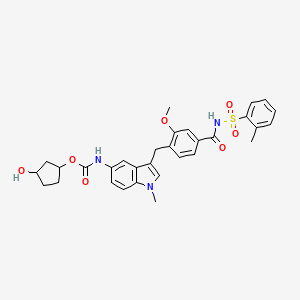
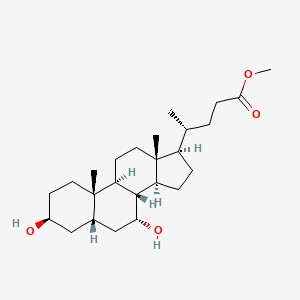
![1-Isopropyl-3-(piperidin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B13425998.png)
![1-(2-[2-Chloro-6-(4-Chlorophenoxy)Pyridin-4-Yl]-4-Methyl-1,3-Thiazol-5-Yl)Ethan-](/img/structure/B13426000.png)

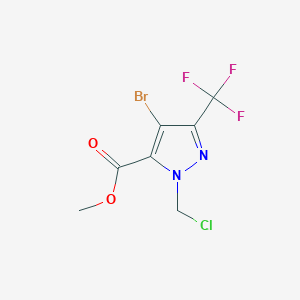
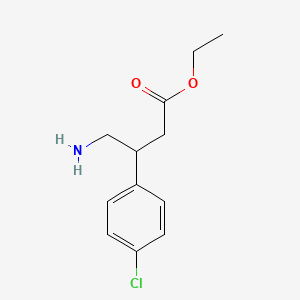
![3-(4-Methoxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-amine](/img/structure/B13426016.png)
